molecular formula C24H26N2O2 B2929127 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1448033-73-5

1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No. B2929127
CAS RN: 1448033-73-5
M. Wt: 374.484
InChI Key: XJASEEYDLFVQEF-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a type of benzhydryl compound . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane, which is two benzene rings connected by a single methane . This compound exhibits immense potential for scientific research.


Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea would include two benzene rings connected by a single methane, with various attached substituents . A more detailed structural analysis would require a specific molecular model or diagram, which was not found in the search results.

Scientific Research Applications

Enzyme Inhibition

Studies have demonstrated the effectiveness of certain urea derivatives in inhibiting enzymes that are significant in medical research. For instance, urea derivatives have shown promising results in inhibiting carbonic anhydrase isozymes, which are important for understanding and treating conditions related to abnormal fluid retention or loss in the body. Similarly, these compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes linked with neurodegenerative diseases like Alzheimer's (Sujayev et al., 2016).

Interaction with DNA

Research on Schiff bases containing urea groups has revealed their potential to intercalate with DNA, suggesting applications in designing drugs that target genetic material to treat various diseases. These interactions are crucial for the development of novel therapeutic agents that can bind to DNA with high specificity (Ajloo et al., 2015).

Organic Synthesis and Material Science

Urea derivatives serve as key intermediates or catalysts in the synthesis of a wide range of organic compounds. For example, they are involved in the synthesis of dihydropyrimidinones, compounds with a variety of pharmacological activities, using environmentally friendly catalysts (Lei Ting-ting, 2007). Furthermore, urea-doped materials have been explored for enhancing the efficiency of polymer solar cells, indicating the role of these compounds in improving renewable energy technologies (Wang et al., 2018).

properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-11-9-10-16-21(18)22(28-2)17-25-24(27)26-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASEEYDLFVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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